2-(3-氧代环戊基)异吲哚啉-1,3-二酮

概述

描述

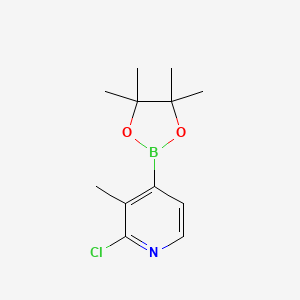

2-(3-Oxocyclopentyl)isoindoline-1,3-dione, also known as OCPID, is a cyclic ketone of the isoindoline class. It is a valuable chemical intermediate used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. OCPID has been the subject of numerous scientific studies in the past few decades, and its unique properties have made it a valuable tool for research in a variety of fields.

科学研究应用

绿色催化体系

异吲哚啉-1,3-二酮衍生物的合成,包括 2-(3-氧代环戊基)异吲哚啉-1,3-二酮,在材料科学和医学等各种应用中发挥着至关重要的作用。已经探索了一种使用洋葱皮灰水提取物 (WEOPA) 的更绿色的合成这些衍生物的方法,提供了避免有害试剂和有助于生物废物管理等优势 (M. Journal et al., 2019)。

结构表征技术

2-(3-氧代环戊基)异吲哚啉-1,3-二酮及其衍生物已使用 1D、COSY 和 HSQC 2D 核磁共振光谱等技术进行了结构表征。这种详细的结构分析对于了解化合物的性质和潜在应用至关重要 (Khadim Dioukhane et al., 2021)。

抗菌研究

异吲哚啉-1,3-二酮衍生物,包括 2-(3-氧代环戊基)异吲哚啉-1,3-二酮,已显示出有希望的抗菌特性。例如,对 2-(3-(4-苯基哌嗪-1-基)丙基)异吲哚啉-1,3-二酮的一项研究表明具有中等的抗菌活性,突出了其在医学应用中的潜力 (H. Ghabbour & Maha M. Qabeel, 2016)。

抗菌和抗真菌应用

与 2-(3-氧代环戊基)异吲哚啉-1,3-二酮相关的、新合成的异吲哚啉-1,3-二酮类似物已针对体外抗菌和抗真菌活性进行了测试,显示出中等的生物活性。这表明它们有可能用作抗菌或抗真菌剂 (S. Sankhe & N. R. Chindarkar, 2021)。

抗氧化活性

对异吲哚啉-1,3-二酮衍生物的一项研究表明,它们表现出显着的抗氧化活性。这是通过 ABTS 和 DPPH 评估证明的,表明它们在对抗氧化应激中具有潜力 (Palanichamy Santhosh Kumar et al., 2019)。

晶体学

包括 2-(3-氧代环戊基)异吲哚啉-1,3-二酮在内的各种异吲哚啉-1,3-二酮衍生物的晶体结构已得到广泛研究,揭示了它们在分子排列和在各个科学领域的潜在应用方面的见解 (G. Duru et al., 2018)。

作用机制

Target of Action

The primary target of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thus terminating nerve transmission .

Mode of Action

The compound exerts a good competitive inhibition on AChE . This means that it competes with the substrate (acetylcholine) for the active site of the enzyme, reducing the rate of acetylcholine hydrolysis. This leads to an increase in the levels of acetylcholine, which is desirable in certain conditions such as Alzheimer’s disease .

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting potential effects on dopaminergic signaling pathways.

Pharmacokinetics

It is known that the compound has very low acute toxicity, with an ld50 greater than 1600 mg/kg . This suggests that the compound is relatively safe at high doses.

Result of Action

The molecular and cellular effects of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione’s action include an increase in acetylcholine levels due to the inhibition of AChE . This can lead to enhanced cholinergic transmission. Additionally, modulation of the dopamine receptor D3 suggests potential antipsychotic effects .

安全和危害

未来方向

Isoindolines, including “2-(3-Oxocyclopentyl)isoindoline-1,3-dione”, are the focus of much research due to their presence in a wide array of bioactive molecules . They have potential applications as antipsychotic agents and in the treatment of Alzheimer’s disease . Further studies are needed to investigate the impact of additional alkylating imides on the survival of blood cancer cells .

属性

IUPAC Name |

2-(3-oxocyclopentyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-6-5-8(7-9)14-12(16)10-3-1-2-4-11(10)13(14)17/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIZJQCGWLDNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712402 | |

| Record name | 2-(3-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029691-06-2 | |

| Record name | 2-(3-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate](/img/structure/B3026542.png)

![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B3026543.png)

![(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B3026548.png)